1-prop-2-ynylsulfanylbutane

Description

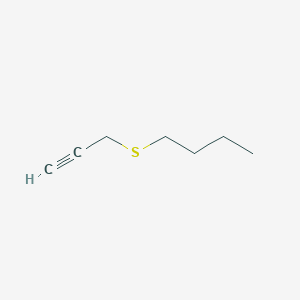

1-Prop-2-ynylsulfanylbutane is a sulfur-containing organic compound hypothesized to consist of a butane backbone (C₄H₉) linked to a prop-2-ynylsulfanyl group (-S-CH₂-C≡CH). These analogs share functional groups (e.g., sulfanyl, sulfinyl) and unsaturated carbon chains, which influence reactivity, stability, and hazards .

Properties

CAS No. |

17277-57-5 |

|---|---|

Molecular Formula |

C7H12S |

Molecular Weight |

128.24 g/mol |

IUPAC Name |

1-prop-2-ynylsulfanylbutane |

InChI |

InChI=1S/C7H12S/c1-3-5-7-8-6-4-2/h2H,3,5-7H2,1H3 |

InChI Key |

BPAWIQMMOKUBRA-UHFFFAOYSA-N |

SMILES |

CCCCSCC#C |

Canonical SMILES |

CCCCSCC#C |

Other CAS No. |

17277-57-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfide, butyl 2-propynyl can be achieved through several methods. One common approach involves the reaction of a thiolate anion with an alkyl halide. For instance, the reaction between butyl thiolate and 2-propynyl bromide under basic conditions can yield sulfide, butyl 2-propynyl . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of sulfide, butyl 2-propynyl may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like distillation or recrystallization may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-prop-2-ynylsulfanylbutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound back to its thiol precursor.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol precursors.

Substitution: Various substituted sulfides depending on the reactants used.

Scientific Research Applications

1-prop-2-ynylsulfanylbutane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.

Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.

Mechanism of Action

The mechanism of action of sulfide, butyl 2-propynyl involves its ability to participate in nucleophilic substitution reactions. The sulfur atom, being nucleophilic, can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This reactivity is crucial in various synthetic applications and biological interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison due to their structural or functional similarities:

(Prop-2-yn-1-ylsulfanyl)carbonitrile (C₄H₃NS)

- CAS No.: [24309-48-6]

- Molecular Weight : 97.14 g/mol

- Key Features: Contains a sulfanyl (-S-) group bonded to a carbonitrile (-C≡N) moiety. High polarity due to the nitrile group, enhancing solubility in polar solvents. Hazards: Not classified for physical, health, or environmental risks under GHS/CLP, but precautionary measures (e.g., avoiding inhalation) are advised due to unstudied toxicology .

1-[(E)-3-Prop-2-enylsulfinylprop-1-enyl]sulfinylbutane (C₁₀H₁₈O₂S₂)

- CAS No.: [169132-65-4]

- Molecular Weight : 234.38 g/mol

- Key Features: Features two sulfinyl (-SO-) groups and an allyl (prop-2-enyl) chain. No hazard data provided in the evidence, but sulfinyl groups are known to participate in redox reactions .

1-(2-Hydroxyphenyl)-3-methylbutan-1-one (C₁₁H₁₄O₂)

- CAS No.: [19019-21-7]

- Molecular Weight : 178.23 g/mol

- Key Features :

Data Tables

Table 1: Structural and Hazard Comparison

Research Findings and Key Observations

Reactivity Trends: Sulfanyl compounds (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) exhibit moderate stability but require handling precautions due to uncharacterized toxicity .

Functional Group Impact :

- The nitrile group in (Prop-2-yn-1-ylsulfanyl)carbonitrile enhances polarity, contrasting with the lipophilic butane chain in 1-prop-2-ynylsulfanylbutane.

- Sulfinyl groups increase molecular weight and redox activity compared to sulfanyl analogs .

Gaps in Knowledge: Limited toxicological data for sulfur-containing compounds highlight the need for further studies, particularly for occupational safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.